molecular formula C17H16N2O5 B606497 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid CAS No. 78028-01-0

2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid

Cat. No. B606497
CAS RN: 78028-01-0
M. Wt: 328.324
InChI Key: YYBSDOZYJSGLTH-VHEBQXMUSA-N
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Description

The compound “2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid” is a benzoate ester . It has a molecular formula of C17H16N2O5 . The compound is also known as a chemical compound .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C17H16N2O5/c1- 2- 24- 17 (23) 11- 3- 5- 13 (6- 4- 11) 18- 19- 14- 7- 8- 15 (20) 12 (9- 14) 10- 16 (21) 22/h3- 9,18H,2,10H2,1H3, (H,21,22) . The SMILES representation is CCOC (=O)C1=CC=C (C=C1)NN=C2C=CC (=O)C (=C2)CC (=O)O .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 328.320, and a mono-isotopic mass of 328.10592 .

Scientific Research Applications

“Cay10397”, also known as “2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid” or “5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid”, is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-hydroxy-PGDH) . This enzyme oxidizes the 15-hydroxyl group and hydrogenates the 13,14-double bond, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity .

The inhibition of 15-hydroxy-PGDH by “cay10397” can prolong the lifetime and activity of endogenously produced prostaglandins both in vitro and in vivo . This property makes “cay10397” potentially useful in research fields such as biochemistry, molecular biology, pharmacology, and medicine, particularly in studies related to prostaglandin metabolism and related biological processes .

“Cay10397” is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-hydroxy-PGDH) . This enzyme oxidizes the 15-hydroxyl group and hydrogenates the 13,14-double bond, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity . The inhibition of 15-hydroxy-PGDH by “cay10397” can prolong the lifetime and activity of endogenously produced prostaglandins both in vitro and in vivo .

While specific applications of “cay10397” in six different scientific fields are not readily available, its properties make it potentially useful in research fields such as biochemistry, molecular biology, pharmacology, and medicine, particularly in studies related to prostaglandin metabolism and related biological processes .

For instance, one study found that “cay10397” can affect the production of 15-oxo-Eicosatetraenoic acid (15-oxo-ETE) and 15(S)-HETE in R15L Cells . These are metabolites of macrophage 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and their production can be influenced by the inhibition of 15-PGDH by "cay10397" .

Given its role in prostaglandin metabolism, “cay10397” could potentially be used in various research fields. For example, it could be used in studies investigating the role of prostaglandins in inflammation, as these compounds are known to be involved in the inflammatory response .

properties

IUPAC Name

2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBSDOZYJSGLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158958
Record name 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid

CAS RN

78028-01-0
Record name 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78028-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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